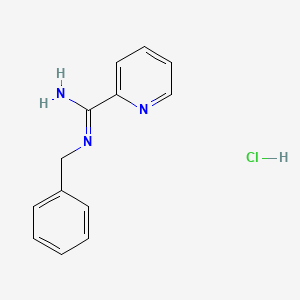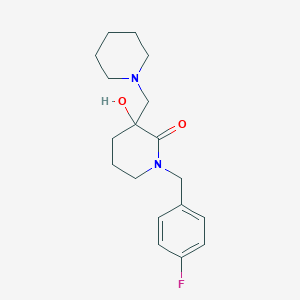![molecular formula C21H25N3OS B6129083 2-[4-(5-isoquinolinylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6129083.png)
2-[4-(5-isoquinolinylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(5-isoquinolinylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as TAK-659 and has been synthesized using different methods.
作用機序
The mechanism of action of TAK-659 involves the inhibition of specific signaling pathways. TAK-659 targets the Bruton's tyrosine kinase (BTK) pathway, which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting the BTK pathway, TAK-659 prevents the activation of downstream signaling pathways, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
TAK-659 has been found to have several biochemical and physiological effects. In cancer cells, TAK-659 has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In immune cells, TAK-659 has been found to modulate the immune response by inhibiting the activation of B cells and T cells. This leads to the reduction of pro-inflammatory cytokines and the suppression of the immune response. TAK-659 has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
TAK-659 has several advantages and limitations for lab experiments. One of the advantages is its specificity towards the BTK pathway, which makes it a valuable tool for studying the role of BTK in various cellular processes. TAK-659 also has a high potency, which allows for the use of lower concentrations in experiments. However, one of the limitations of TAK-659 is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of TAK-659. One of the directions is the development of new synthesis methods that can improve the yield and purity of TAK-659. Another direction is the exploration of its potential applications in other fields, such as neurology and cardiovascular diseases. Additionally, the development of new analogs of TAK-659 with improved properties is another area of future research. Finally, the combination of TAK-659 with other drugs for the treatment of cancer and autoimmune diseases is an area that requires further investigation.
Conclusion:
In conclusion, TAK-659 is a chemical compound that has significant potential for applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of TAK-659 is an area of active research, and its potential applications in cancer treatment, immunology, and inflammation make it a promising candidate for future drug development.
合成法
The synthesis of TAK-659 involves a series of chemical reactions. One of the most commonly used methods for synthesizing TAK-659 is the reaction between 5-isoquinolinylmethyl chloride and 1-(3-thienylmethyl)-2-piperazine in the presence of a base. The resulting intermediate is then reacted with ethanol to produce TAK-659. Other methods of synthesis have also been reported in the literature, including the use of different reagents and solvents.
科学的研究の応用
TAK-659 has been extensively studied for its potential applications in various fields, including cancer treatment, immunology, and inflammation. In cancer treatment, TAK-659 has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. It has also been found to enhance the efficacy of other cancer drugs, making it a promising candidate for combination therapy. In immunology, TAK-659 has been shown to modulate the immune response by targeting specific cellular pathways. This makes it a potential candidate for the treatment of autoimmune diseases. Inflammation is another area where TAK-659 has been studied. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
2-[4-(isoquinolin-5-ylmethyl)-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS/c25-10-5-20-15-23(8-9-24(20)13-17-6-11-26-16-17)14-19-3-1-2-18-12-22-7-4-21(18)19/h1-4,6-7,11-12,16,20,25H,5,8-10,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZPJUKJBKXFQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=CC=CC3=C2C=CN=C3)CCO)CC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B6129009.png)
![1-[(2,5-difluorophenyl)sulfonyl]-2-(4-fluorophenyl)pyrrolidine](/img/structure/B6129015.png)
![1-benzyl-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B6129022.png)
![6-tert-butyl-N-[3-(methylthio)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6129030.png)
![5-acetyl-N-[(1-cyclopentyl-4-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)-3-thiophenecarboxamide](/img/structure/B6129037.png)

![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-(2-pyrimidinyl)-3-piperidinamine](/img/structure/B6129070.png)
![1-benzyl-4-[5-(3-hydroxyprop-1-yn-1-yl)-2-thienyl]-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6129075.png)

![N-(2-chloro-4-{[(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B6129101.png)
![5-methoxy-1,2-dimethyl-N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1H-indole-3-carboxamide](/img/structure/B6129102.png)
![5-[4-(4-methoxyphenyl)-2-methyl-1-piperazinyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B6129104.png)
![1-methyl-4-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}piperazine](/img/structure/B6129109.png)